N-(Isoxazol-3-yl)methanesulfonamide is synthesized from isoxazole derivatives and methanesulfonic acid or its derivatives. The classification of this compound falls under the broader category of sulfonamide antibiotics, which have been utilized in the treatment of various bacterial infections due to their ability to inhibit bacterial folic acid synthesis.
The synthesis of N-(Isoxazol-3-yl)methanesulfonamide can be achieved through several methods. A common approach involves the reaction of isoxazole derivatives with methanesulfonyl chloride in the presence of a base.
A specific method reported involves dissolving the isoxazole derivative in a suitable solvent, adding methanesulfonyl chloride dropwise, and stirring the mixture until completion, followed by purification through recrystallization or chromatography .
The molecular structure of N-(Isoxazol-3-yl)methanesulfonamide can be described as follows:
The compound's structure can be visualized using molecular modeling software, which allows for analysis of bond angles, torsional strain, and electronic distribution.
N-(Isoxazol-3-yl)methanesulfonamide participates in various chemical reactions typical for sulfonamides:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for N-(Isoxazol-3-yl)methanesulfonamide primarily involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, sulfonamides prevent bacteria from synthesizing folate, which is essential for DNA synthesis and cell division.
N-(Isoxazol-3-yl)methanesulfonamide exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications and its stability under various conditions.
N-(Isoxazol-3-yl)methanesulfonamide has potential applications in various fields:
The ongoing research into its derivatives continues to reveal new therapeutic potentials, particularly in combating antibiotic resistance.
N-(Isoxazol-3-yl)methanesulfonamide is a heterocyclic sulfonamide compound characterized by the fusion of an isoxazole ring with a methanesulfonamide moiety. Its systematic IUPAC name is N-(1,2-oxazol-3-yl)methanesulfonamide, and it bears the CAS Registry Number 68292-02-4 [9]. The molecular formula is C₉H₁₀N₂O₃S, with a molecular weight of 226.25 g/mol [9]. The core structure consists of a five-membered isoxazole ring (containing nitrogen and oxygen atoms at positions 1 and 2) linked to a sulfonamide group (–SO₂NH₂) via a methylene bridge (–CH₂–). This configuration imparts distinct electronic properties: the isoxazole ring acts as a π-deficient system, while the sulfonamide group provides hydrogen-bond donor/acceptor capabilities critical for biological interactions [4] [7].
Table 1: Atomic Composition and Bonding Features
Atom | Hybridization | Bond Angles/Lengths | Electronic Role |
---|---|---|---|
Isoxazole N | sp² | C–N–O: 105° | H-bond acceptor |
Sulfonamide S | sp³ | S=O: 1.43 Å | Electrophilic center |
Methylene C | sp³ | C–S: 1.78 Å | Electronic bridge |
Isoxazole-sulfonamide hybrids emerged in the 1970s with the discovery of sulfisoxazole (Figure 2), a pioneer antibacterial agent targeting dihydropteroate synthase [4]. The 1990s–2000s witnessed strategic advancements:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1